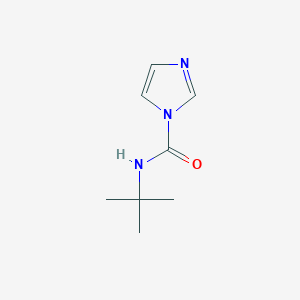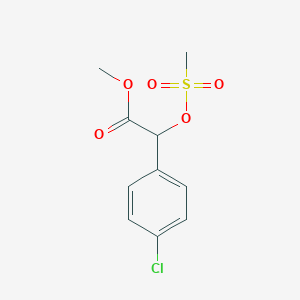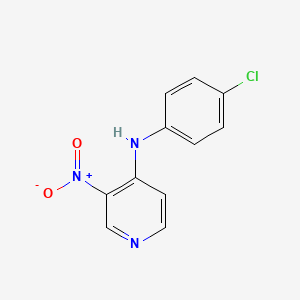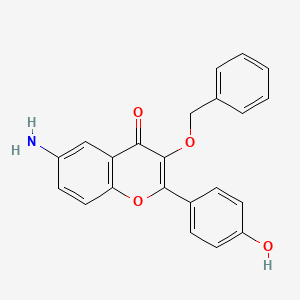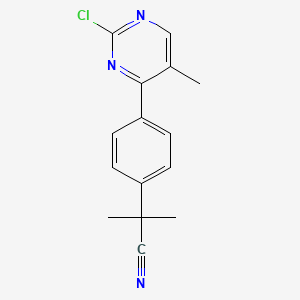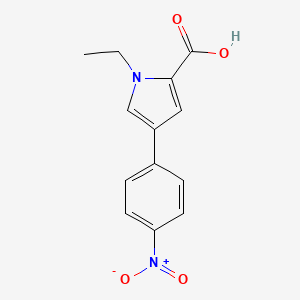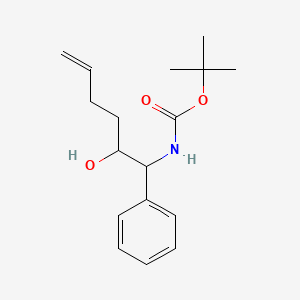![molecular formula C13H14N2O2 B13882904 1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one](/img/structure/B13882904.png)
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one is a chemical compound known for its unique structure and properties It features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypyridinone moiety
Métodos De Preparación
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one typically involves several steps. One common method includes the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst. This reaction forms a chalcone intermediate, which is then cyclized using hydrogen peroxide to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with reagents like methyl iodide, allyl bromide, and benzyl chloride.
Common conditions for these reactions include the use of solvents like acetone or dimethylformamide (DMF) and catalysts such as potassium carbonate. Major products formed from these reactions include alkyl and ester derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase-B inhibitor, it binds to the enzyme’s active site, preventing the breakdown of neurotransmitters and thereby exerting its effects . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymatic processes .
Comparación Con Compuestos Similares
1-[4-(Dimethylamino)phenyl]-3-hydroxypyridin-4-one can be compared with other similar compounds, such as:
3-Hydroxy-2-[4-(dimethylamino)phenyl]benzopyran-4-one: This compound also features a dimethylamino group and exhibits similar antifungal properties.
4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-ones: These compounds are known for their monoamine oxidase-B inhibitory activity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-[4-(dimethylamino)phenyl]-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C13H14N2O2/c1-14(2)10-3-5-11(6-4-10)15-8-7-12(16)13(17)9-15/h3-9,17H,1-2H3 |
Clave InChI |
NSLCYZSXDOWWKY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N2C=CC(=O)C(=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


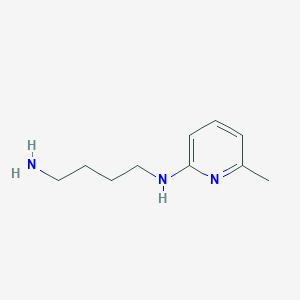
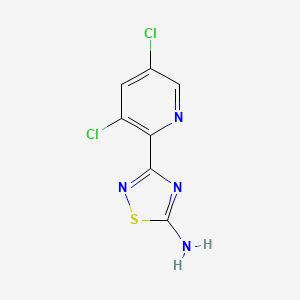
![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)
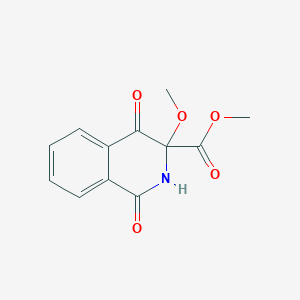
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)
